Flurothyl chemical structure and properties
Flurothyl chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flurothyl (bis(2,2,2-trifluoroethyl) ether) is a volatile liquid historically used as a convulsant agent in psychiatric research and as an alternative to electroconvulsive therapy. In contemporary research, it is a valuable tool for inducing seizures in animal models to study the mechanisms of epilepsy and evaluate potential anticonvulsant therapies. This document provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and mechanism of action of flurothyl. Detailed experimental protocols for its use in inducing seizures in rodent models are also presented, along with visualizations of key experimental workflows.
Chemical Structure and Properties
Flurothyl, systematically named 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane, is a halogenated ether.[1] Its structure is characterized by a central ether linkage flanked by two trifluoroethyl groups.
Table 1: Chemical Identifiers for Flurothyl
| Identifier | Value |
| IUPAC Name | 1,1,1-trifluoro-2-(2,2,2-trifluoroethoxy)ethane[1] |
| Other Names | Bis(2,2,2-trifluoroethyl) ether, Indoklon[1] |
| CAS Number | 333-36-8[1] |
| Molecular Formula | C4H4F6O[1][2] |
| SMILES | C(C(F)(F)F)OCC(F)(F)F[1][2] |
| InChI | InChI=1S/C4H4F6O/c5-3(6,7)1-11-2-4(8,9)10/h1-2H2[2] |
Table 2: Physicochemical Properties of Flurothyl
| Property | Value |
| Molecular Weight | 182.06 g/mol [1][2] |
| Appearance | Clear, colorless liquid[1] |
| Odor | Mild, ethereal[1] |
| Boiling Point | 62-63 °C[1] |
| Density | 1.404 g/cm³[1] |
| Solubility | Soluble in organic solvents.[3] |
| Vapor Pressure | High (volatile)[4][5] |
Synthesis of Flurothyl
Flurothyl can be synthesized via a reaction analogous to the Williamson ether synthesis.[6][7][8][9][10] One common method involves the reaction of a 2,2,2-trifluoroethylate salt with a 2,2,2-trifluoroethyl ester of an aromatic sulfonic acid.[11] Another approach involves the reaction of 1,1,1-trifluoro-2-chloroethane with trifluoroethanol in the presence of a base.[12]
Example Synthesis Protocol
The following is a representative protocol for the synthesis of bis(2,2,2-trifluoroethyl) ether:
-
Preparation of Sodium 2,2,2-trifluoroethylate: In a reaction vessel equipped with a stirrer and a reflux condenser, metallic sodium is reacted with an excess of 2,2,2-trifluoroethanol in an inert solvent such as dioxane. The reaction is carried out at a temperature above the melting point of sodium until all the sodium has reacted to form a solution of sodium 2,2,2-trifluoroethylate.[11]
-
Ether Formation: The solution of sodium 2,2,2-trifluoroethylate is then slowly added to a stoichiometric amount of 2,2,2-trifluoroethyl p-toluenesulfonate heated to approximately 160-185 °C.[11]
-
Product Isolation and Purification: The crude bis(2,2,2-trifluoroethyl) ether distills from the reaction mixture along with the solvent.[11] The distillate is then washed successively with concentrated hydrochloric acid, concentrated sulfuric acid, and a 5% sodium hydroxide solution. The organic layer is dried over a suitable drying agent and purified by fractional distillation to yield the final product.[11]
Mechanism of Action
Flurothyl's primary mechanism of action is as a non-competitive antagonist of the γ-aminobutyric acid type A (GABA-A) receptor.[4][5][13] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and inhibition of neurotransmission.[14][15]
By acting as a non-competitive antagonist, flurothyl is thought to bind to a site on the GABA-A receptor distinct from the GABA binding site.[5][13] This binding induces a conformational change in the receptor that prevents the channel from opening, even when GABA is bound. The exact binding site for flurothyl on the GABA-A receptor has not been definitively identified, but it is believed to be within the transmembrane domain of the receptor complex.[15][16] This inhibition of GABAergic neurotransmission leads to a state of hyperexcitability in the central nervous system, resulting in the observed convulsive effects.
Figure 1: Simplified signaling pathway of flurothyl's antagonism of the GABA-A receptor.
Experimental Protocols: The Repeated Flurothyl Seizure Model
Flurothyl is widely used to induce seizures in rodents to model epilepsy. The "repeated flurothyl seizure model" is a well-established protocol for studying epileptogenesis.[4][5][17][18][19][20]
Materials
-
Flurothyl (bis(2,2,2-trifluoroethyl) ether)
-
95% Ethanol
-
Plexiglas inhalation chamber (e.g., 1.5 L)[5]
-
Glass syringe[4]
-
Gauze pads[4]
-
Animal subjects (e.g., C57BL/6J mice)[4]
Methodology
-
Preparation of Flurothyl Solution: A 10% (v/v) solution of flurothyl is prepared by diluting it in 95% ethanol.[4][5]
-
Animal Acclimation: Mice are allowed to acclimate to the animal facility for at least one week prior to the experiment.[4]
-
Seizure Induction:
-
An individual mouse is placed into the inhalation chamber.[4]
-
The 10% flurothyl solution is infused via a syringe pump at a constant rate (e.g., 6 mL/hour) onto a gauze pad suspended at the top of the chamber.[4][5]
-
The latency to the first myoclonic jerk and the onset of a generalized tonic-clonic seizure (defined by loss of posture) are recorded.[4]
-
Once a generalized seizure is observed, the flurothyl infusion is stopped, and the chamber is opened to allow for fresh air, which leads to rapid recovery.[4][5]
-
-
Repeated Seizure Induction: This procedure is typically repeated once daily for a set number of days (e.g., 8 days) to induce a kindling-like effect.[4][19]
-
Seizure Scoring: Seizures can be scored based on a modified Racine scale to quantify their severity.[19]
Figure 2: Experimental workflow for the repeated flurothyl-induced seizure model in mice.
Conclusion
Flurothyl remains a critical pharmacological tool for researchers in the fields of neuroscience and drug development. Its well-characterized proconvulsant effects, mediated through the antagonism of GABA-A receptors, provide a reliable method for inducing seizures in animal models. This allows for the detailed study of seizure mechanisms, the identification of potential therapeutic targets, and the preclinical evaluation of novel anticonvulsant compounds. The experimental protocols outlined in this guide provide a foundation for the safe and effective use of flurothyl in a research setting.
References
- 1. Flurothyl - Wikipedia [en.wikipedia.org]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. The Repeated Flurothyl Seizure Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eight Flurothyl-Induced Generalized Seizures Lead to the Rapid Evolution of Spontaneous Seizures in Mice: A Model of Epileptogenesis with Seizure Remission - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Khan Academy [khanacademy.org]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]
- 12. CN112299960B - Synthesis method and application of bis (2,2, 2-trifluoroethyl) ether - Google Patents [patents.google.com]
- 13. Differential modulatory actions of the volatile convulsant flurothyl and its anesthetic isomer at inhibitory ligand-gated ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GABAA receptor - Wikipedia [en.wikipedia.org]
- 15. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple functional neurosteroid binding sites on GABAA receptors | PLOS Biology [journals.plos.org]
- 17. The Repeated Flurothyl Seizure Model in Mice [bio-protocol.org]
- 18. The Repeated Flurothyl Seizure Model in Mice [en.bio-protocol.org]
- 19. Dissociation of Seizure Traits in Inbred Strains of Mice using the Flurothyl Kindling Model of Epileptogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. (PDF) The Repeated Flurothyl Seizure Model in Mice [research.amanote.com]
